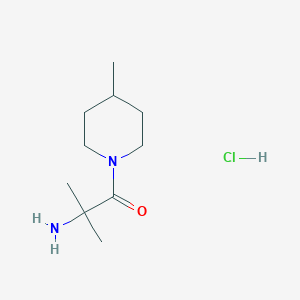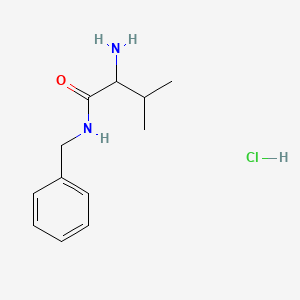
3-氟-2-(1H-吡唑-1-基)苯甲醛
描述
“3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the CAS Number: 1214622-47-5. It has a linear formula of C10H7FN2O .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” can be represented by the InChI Code: 1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H . The molecular weight of this compound is 190.18 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” include its molecular weight (190.18) and its linear formula (C10H7FN2O) .科学研究应用
合成新化合物和衍生物:
- 3-氟-2-(1H-吡唑-1-基)苯甲醛已被用于合成新的吡唑-4-碳腈衍生物。这些化合物源自醛缩反应,具有在化学中间体领域的潜在应用(Ali et al., 2016)。
荧光化学传感器的开发:
- 该化合物已用于制备新的吡唑啉衍生物,可作为荧光化学传感器。这些化合物在检测Fe3+金属离子方面特别有效,展示了它们在分析化学应用中的潜力(Khan, 2020)。
抗菌活性研究:
- 它用于合成各种席夫碱、氮杂环丙酮和噻唑烷酮,这些化合物显示出相当的抗菌活性。这表明了它在开发新的抗菌剂中的作用(Mistry et al., 2016)。
晶体结构分析:
- 对N-取代吡唑啉的晶体结构进行了研究,其中包括3-氟-2-(1H-吡唑-1-基)苯甲醛的衍生物。这对于理解分子构型及其在材料科学中的应用至关重要(Loh et al., 2013)。
细胞毒性和肿瘤研究:
- 已对从化合物如3-氟-2-(1H-吡唑-1-基)苯甲醛合成的苯并呋喃-2-基吡唑嘧啶衍生物进行了研究,重点关注它们的抗肿瘤活性和作为胸苷酸合成酶抑制剂的潜力(El-Zahar et al., 2011)。
用于药理学的杂环化合物的开发:
- 该化合物已用于合成含有吡唑环的腙衍生物,显示出中等的杀真菌活性。这表明了它在创造新的药理学药剂中的实用性(Yang, 2008)。
未来方向
作用机制
Target of Action
Similar compounds have been studied for their interaction with the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of overactive receptor tyrosine kinases, thereby potentially disrupting cancer cell proliferation .
Result of Action
Similar compounds have shown potential antibacterial and antifungal activity , as well as antipromastigote activity, which is relevant for treating diseases like leishmaniasis .
生化分析
Biochemical Properties
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and acetylenic ketones, leading to the formation of regioisomeric pyrazoles . These interactions are crucial as they can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
The effects of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that the compound can induce changes in gene expression, leading to alterations in cellular metabolism and function . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound further elucidate its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, each with its own biochemical properties and effects . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is a key factor in its overall biochemical effects and potential therapeutic applications.
Subcellular Localization
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
属性
IUPAC Name |
3-fluoro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUYRVJKYRLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277262 | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214622-47-5 | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
